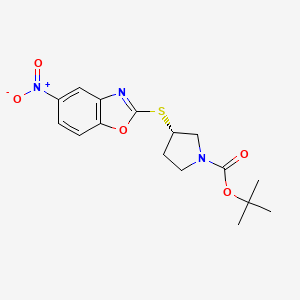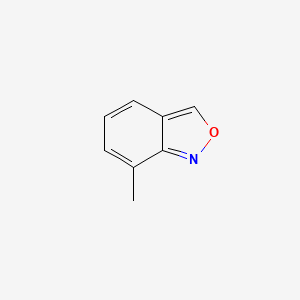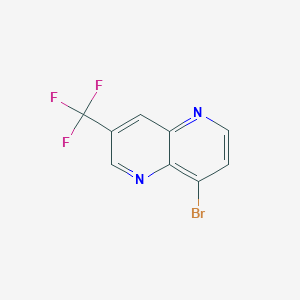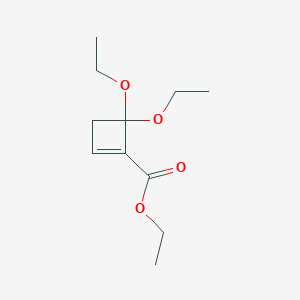
1,4-Epoxynaphthalene, 1,4-dihydro-5,8-dimethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Epoxynaphthalene, 1,4-dihydro-5,8-dimethoxy-: is an organic compound with the molecular formula C12H12O3 It is a derivative of naphthalene, characterized by the presence of an epoxide ring and two methoxy groups
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Epoxynaphthalene, 1,4-dihydro-5,8-dimethoxy- can be synthesized through several methods. One common approach involves the epoxidation of 1,4-dihydronaphthalene derivatives. The reaction typically employs peracids such as meta-chloroperoxybenzoic acid (mCPBA) as the oxidizing agent. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions: 1,4-Epoxynaphthalene, 1,4-dihydro-5,8-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Reduction: The compound can be reduced to form diols using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, osmium tetroxide, dichloromethane, low temperatures.
Reduction: Lithium aluminum hydride, ether solvents, room temperature.
Substitution: Nucleophiles like sodium methoxide, polar aprotic solvents, elevated temperatures.
Major Products Formed:
Oxidation: Formation of diols or other oxygenated derivatives.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
科学的研究の応用
Chemistry: 1,4-Epoxynaphthalene, 1,4-dihydro-5,8-dimethoxy- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving epoxides. It can also serve as a model compound to investigate the metabolic pathways of naphthalene derivatives.
Medicine: The compound’s potential pharmacological properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, 1,4-Epoxynaphthalene, 1,4-dihydro-5,8-dimethoxy- can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of 1,4-Epoxynaphthalene, 1,4-dihydro-5,8-dimethoxy- involves its interaction with molecular targets such as enzymes and receptors. The epoxide ring can undergo nucleophilic attack by amino acid residues in enzymes, leading to the formation of covalent adducts. This interaction can inhibit enzyme activity or alter receptor function, resulting in various biological effects.
類似化合物との比較
- 1,4-Dihydro-1,4-epoxynaphthalene
- 1,4-Dihydronaphthalene-1,4-oxide
- 1,4-Dihydronaphthalene-1,4-endo-oxide
- 7-Oxabenzonorbornadiene
Comparison: 1,4-Epoxynaphthalene, 1,4-dihydro-5,8-dimethoxy- is unique due to the presence of methoxy groups, which can influence its reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject for research and application development.
特性
CAS番号 |
26002-73-3 |
|---|---|
分子式 |
C12H12O3 |
分子量 |
204.22 g/mol |
IUPAC名 |
3,6-dimethoxy-11-oxatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene |
InChI |
InChI=1S/C12H12O3/c1-13-7-3-4-8(14-2)12-10-6-5-9(15-10)11(7)12/h3-6,9-10H,1-2H3 |
InChIキー |
PZUCPFIGXOBMSF-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C3C=CC(C2=C(C=C1)OC)O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{8-[(3,4-Dimethoxyphenyl)amino]imidazo[1,2-A]pyrazin-6-Yl}benzamide](/img/structure/B13980209.png)


![2-Chloro-8-isopropylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13980236.png)








![N-methyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyethanamine](/img/structure/B13980284.png)

